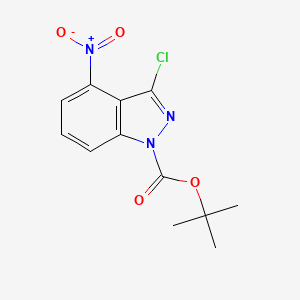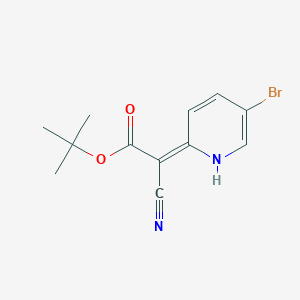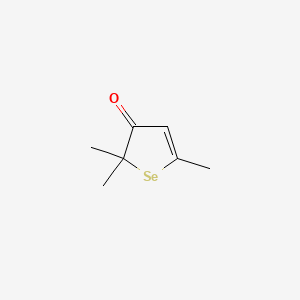
3(2H)-Selenophenone, 2,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Selenophenone, 2,2,5-trimethyl- is an organoselenium compound characterized by a selenophene ring substituted with three methyl groups at positions 2, 2, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Selenophenone, 2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,5-trimethyl-3-pentanone with selenium dioxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 3(2H)-Selenophenone, 2,2,5-trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Selenophenone, 2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenophenes with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted selenophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3(2H)-Selenophenone, 2,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is being explored, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which 3(2H)-Selenophenone, 2,2,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenophene ring can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s ability to form stable complexes with metals and other molecules contributes to its diverse biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Selenophene: The parent compound without the trimethyl substitution.
2,5-Dimethylselenophene: A similar compound with two methyl groups.
3-Methylselenophene: A selenophene with a single methyl group at position 3.
Uniqueness
3(2H)-Selenophenone, 2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
57556-11-3 |
|---|---|
Molecular Formula |
C7H10OSe |
Molecular Weight |
189.12 g/mol |
IUPAC Name |
2,2,5-trimethylselenophen-3-one |
InChI |
InChI=1S/C7H10OSe/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3 |
InChI Key |
FCOUBLGHJRWHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C([Se]1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
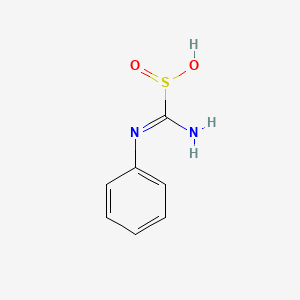
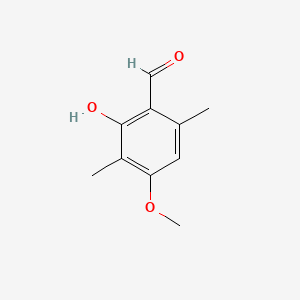
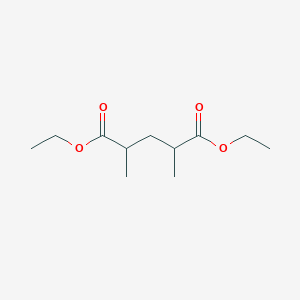
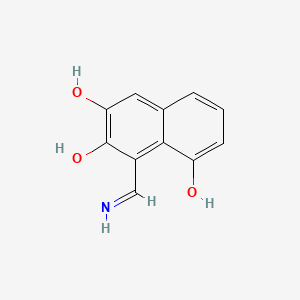
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
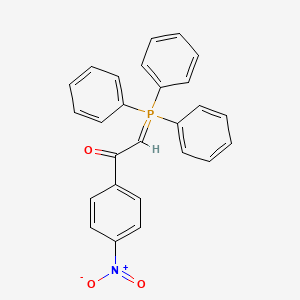
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
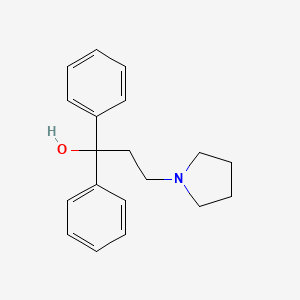
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
